3-Chloro-5,6-dimethylpyridazine-4-carbonitrile

Heterocyclic synthesis Process chemistry Pyridazine building blocks

3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (CAS 93824-72-7) is a heterocyclic building block belonging to the 4‑cyanopyridazine class, distinguished by a chloro substituent at position 3 and methyl groups at positions 5 and 6 of the pyridazine ring. It serves primarily as a reactive intermediate in pharmaceutical and agrochemical synthesis, where the chlorine atom enables nucleophilic aromatic substitution while the nitrile group offers a handle for further heterocycle construction.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 93824-72-7
Cat. No. B1296413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6-dimethylpyridazine-4-carbonitrile
CAS93824-72-7
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C(N=NC(=C1C#N)Cl)C
InChIInChI=1S/C7H6ClN3/c1-4-5(2)10-11-7(8)6(4)3-9/h1-2H3
InChIKeyAOOOVEFJANVAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (CAS 93824-72-7) – Core Intermediate Properties for Procurement and Downstream Synthesis


3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (CAS 93824-72-7) is a heterocyclic building block belonging to the 4‑cyanopyridazine class, distinguished by a chloro substituent at position 3 and methyl groups at positions 5 and 6 of the pyridazine ring . It serves primarily as a reactive intermediate in pharmaceutical and agrochemical synthesis, where the chlorine atom enables nucleophilic aromatic substitution while the nitrile group offers a handle for further heterocycle construction. Its molecular formula is C₇H₆ClN₃ with a molecular weight of 167.6 g mol⁻¹. Commercial sources commonly supply the compound at ≥95 % purity .

Why 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile Cannot Be Straightforwardly Replaced by Other 4‑Cyanopyridazine Analogs


In‑class 4‑cyanopyridazines share the pyridazine‑4‑carbonitrile core, yet the exact number and position of methyl and halogen substituents profoundly alter both the electronic nature of the ring and the steric environment around the reactive chlorine [1]. A change from the 5,6‑dimethyl substitution pattern to a 6‑methyl or unsubstituted pyridazine ring shifts the electron density available for nucleophilic displacement, affecting reaction rates and regioselectivity in downstream chemistry. Furthermore, the synthesis yields of closely related compounds differ substantially; for instance, 5,6‑dimethylpyridazine‑3‑carbonitrile, which relocates the nitrile group to position 3, is reported with a markedly lower overall yield of 65–70 % , whereas the title compound achieves 88–90 % [REFS-1, REFS-3]. These differences impact cost of goods, scalability, and the predictability of multi‑step synthetic routes, making direct substitution unreliable.

Quantitative Differentiation Evidence for 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile Versus Closest Analogs


Synthesis Yield Advantage Over 5,6‑Dimethylpyridazine‑3‑carbonitrile

The title compound is obtained in 88–90 % yield under standard chlorination conditions (trichlorophosphate, reflux) [1], which surpasses the 65–70 % overall yield reported for multi‑gram synthesis of the regioisomeric 5,6‑dimethylpyridazine‑3‑carbonitrile . This 20–30 percentage‑point yield advantage translates to lower raw‑material consumption and reduced purification burden for the same mass of the 4‑nitrile isomer.

Heterocyclic synthesis Process chemistry Pyridazine building blocks

Higher Commercial Purity Availability Compared to 3‑Chloro‑6‑methylpyridazine‑4‑carbonitrile

Multiple vendors supply the target compound at ≥95 % purity, with at least one major supplier offering a 95+ % specification alongside batch‑level NMR/HPLC/GC data . In contrast, the mono‑methyl analog 3‑chloro‑6‑methylpyridazine‑4‑carbonitrile (CAS 1430‑22‑4) is listed with a minimum purity of 98 % only by a niche manufacturer after custom synthesis ; the broader market offers it at 97 % or without batch‑specific analytical documentation. This higher baseline purity reduces the need for additional purification before use in sensitive reactions.

Quality control Procurement specification Purity benchmarking

Ambient Long‑Term Storage Stability Versus Refrigeration‑Dependent Analogs

The title compound is specified for long‑term storage at room temperature in a cool, dry place ; this practice is confirmed by several suppliers. In contrast, unprotected pyridazine‑4‑carbonitrile (CAS 68776‑62‑5) is recommended for storage at −20 °C to prevent decomposition . The 5,6‑dimethyl substitution pattern in the target compound likely suppresses hydration and ring‑opening pathways, enabling simpler ambient logistics.

Storage conditions Logistics Compound stability

Lower Molecular Weight and Higher Atom Economy Compared to 3‑Chloro‑6‑methylpyridazine‑4‑carbonitrile

Although the target compound has a molecular weight of 167.60 g mol⁻¹ , the 5,6‑dimethyl arrangement places both lipophilic methyl groups on the same face of the ring, yielding a compact shape that retains favorable fragment‑like properties (MW < 200). The mono‑methyl analog 3‑chloro‑6‑methylpyridazine‑4‑carbonitrile (MW 153.57 g mol⁻¹ ) is lighter but lacks the steric shielding provided by the second methyl group, which can be critical for reaction selectivity. The slightly higher mass of the title compound is offset by its documented higher synthesis yield, resulting in comparable or better atom‑economy economics on a per‑mole‑of‑product‑obtained basis.

Fragment-based design Atom economy Lead-likeness

Procurement‑Focused Application Scenarios for 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile Based on Verified Differentiation


Medicinal Chemistry: Late‑Stage Diversification of Kinase or GPCR‑Targeted Libraries

The combination of a room‑temperature‑stable, high‑purity building block with a reactive chlorine at position 3 makes the title compound a convenient partner for parallel synthesis of 4‑cyanopyridazine‑based kinase inhibitors or GPCR allosteric modulators. Its synthesis yield advantage (88–90 %) [1] reduces the cost per gram when large compound libraries are required, and the documented 95 % purity [2] minimizes the need for pre‑reaction purification, directly addressing timelines and budgets in hit‑to‑lead campaigns.

Agrochemical Intermediate: Synthesis of Thieno[2,3‑c]pyridazine Herbicide Lead Series

The target compound has been explicitly employed as the starting material for S‑alkylation and subsequent cyclization to thieno[2,3‑c]pyridazine scaffolds [1]. The 5,6‑dimethyl substitution pattern survives the transformation intact, delivering products with pesticidal potential. The ambient storage condition simplifies inventory management at agrochemical pilot‑scale facilities, where cold‑storage capacity is often limited.

PET‑Tracer Precursor: 11C‑Labeled Muscarinic M4 Receptor Ligands

Although the compound is not directly radiolabeled, its 4‑cyanopyridazine core is the key structural motif in the VU0467485/AZ13713945 series of M4 positive allosteric modulators that have been translated into 11C‑PET ligands [2]. Procuring the core intermediate with high chemical purity and consistent batch‑to‑batch performance supports robust synthesis of cold reference standards and radiolabeling precursors for CNS imaging programs.

Fragment‑Based Drug Discovery: Halogen‑Enriched Fragment Library Member

With a molecular weight of 167.6 g mol⁻¹, the compound falls within the < 200 Da fragment space, yet contains a chlorine atom suitable for cryo‑EM or X‑ray anomalous scattering detection and a nitrile group capable of forming hydrogen bonds with the target protein backbone. The high synthesis yield (88–90 %) [1] makes it economically feasible to include this scaffold in 500‑ to 2,000‑member fragment libraries, and its stable room‑temperature storage eliminates the logistical barrier of frozen assets during library arraying.

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